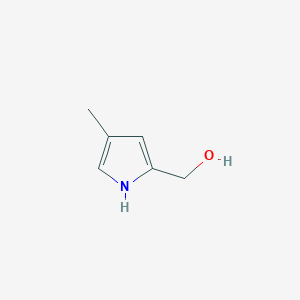

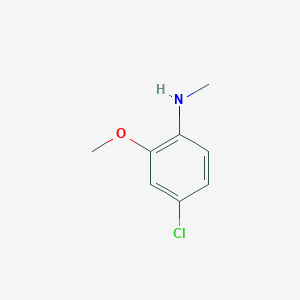

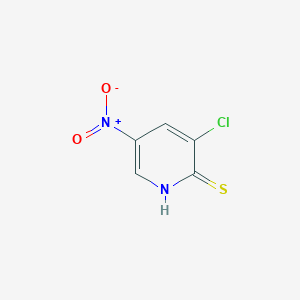

![molecular formula C13H17NO4S B1328625 1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid CAS No. 942474-20-6](/img/structure/B1328625.png)

1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid is a compound that belongs to the class of piperidine derivatives, which are known for their diverse biological activities. The compound features a piperidine ring, a common structural motif in medicinal chemistry, linked to a phenyl group substituted with a methylsulfonyl moiety and a carboxylic acid function. This structure suggests potential for interaction with various biological targets and pharmacological properties.

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of N-substituted derivatives of piperidine compounds typically includes the reaction of a sulfonyl chloride with a piperidine ester, followed by further functionalization . Similarly, the synthesis of O-substituted derivatives of sulfonamides bearing a piperidine nucleus involves coupling reactions under controlled pH conditions and subsequent electrophilic substitution . These methods highlight the versatility of piperidine derivatives in chemical synthesis and their potential for generating a wide array of biologically active compounds.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry . X-ray diffraction studies have also been used to determine the absolute configuration of piperidine carboxylic acids, providing insights into the stereochemistry of these molecules . The molecular structure, including the configuration of substituents on the piperidine ring, plays a crucial role in the biological activity and receptor binding of these compounds.

Chemical Reactions Analysis

Piperidine derivatives can undergo a range of chemical reactions, including substitutions and coupling reactions, to introduce various functional groups. These reactions are often carried out in the presence of bases or catalysts and in specific solvents like DMF . The reactivity of the piperidine ring and its substituents allows for the synthesis of a diverse set of compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the piperidine ring. These properties are important for the pharmacokinetic behavior of the compounds, including absorption, distribution, metabolism, and excretion (ADME) profiles. The presence of a carboxylic acid group, for example, could enhance the compound's solubility in aqueous media, which is beneficial for biological applications .

Scientific Research Applications

Aurora Kinase Inhibitor

The compound has been studied for its potential as an Aurora kinase inhibitor, indicating its usefulness in treating cancer. This application is based on its ability to inhibit Aurora A, a significant factor in cancer cell proliferation (ロバート ヘンリー,ジェームズ, 2006).

Human Beta(3) Agonists

Novel sulfonamides related to this compound have been evaluated for their biological activity on the human beta(3)-adrenergic receptor. These studies suggest potential applications in treating conditions related to this receptor (B. Hu et al., 2001).

Structural Analysis

Crystal structure analysis of related analogues provides insights into their potential as potentiators of Ubiquitin C-terminal hydrolase-L1 (UCH-L1). These findings could have implications for the treatment of neurodegenerative diseases (Kalina Mambourg et al., 2021).

Anticancer Agents

The compound has been involved in the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, which have shown promising results as anticancer agents. This research highlights its role in the development of new cancer therapies (A. Rehman et al., 2018).

Solvent Influence on Thermolysis

Studies on the influence of solvents on the regioselectivity of sulfoxide thermolysis in β-Amino-α-sulfinyl Esters related to this compound have provided valuable insights for chemical synthesis processes (Markus Bänziger et al., 2002).

Post-Polymerization Modification

The compound has been used in post-polymerization modifications of poly-(N-methyl-glycine), suggesting applications in bioconjugation and the development of new materials (Solomiia Borova et al., 2021).

Enzyme Inhibition Studies

Derivatives of the compound have been synthesized and evaluated for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities, indicating potential applications in the treatment of diseases like Alzheimer's (H. Khalid et al., 2014).

Antibacterial Study

N-substituted derivatives of the compound have shown moderate to talented antibacterial activity, highlighting its potential in developing new antimicrobial agents (H. Khalid et al., 2016).

properties

IUPAC Name |

1-(2-methylsulfonylphenyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-19(17,18)12-5-3-2-4-11(12)14-8-6-10(7-9-14)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZRYGCGYKFHNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1N2CCC(CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901199897 |

Source

|

| Record name | 1-[2-(Methylsulfonyl)phenyl]-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901199897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid | |

CAS RN |

942474-20-6 |

Source

|

| Record name | 1-[2-(Methylsulfonyl)phenyl]-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942474-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(Methylsulfonyl)phenyl]-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901199897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

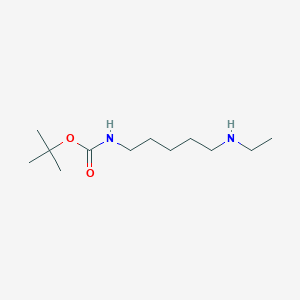

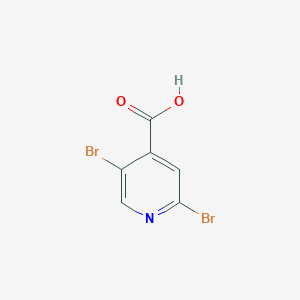

![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)

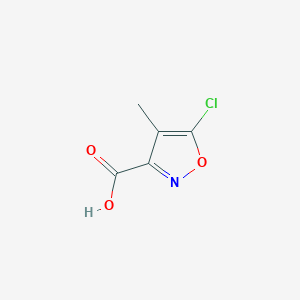

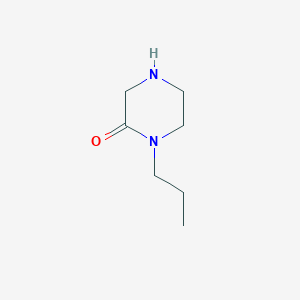

![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)

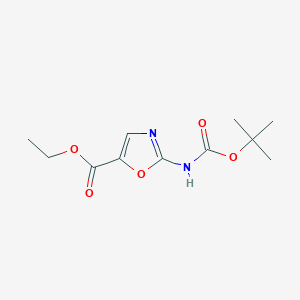

![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)